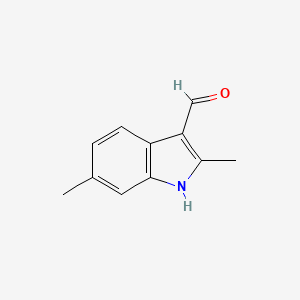

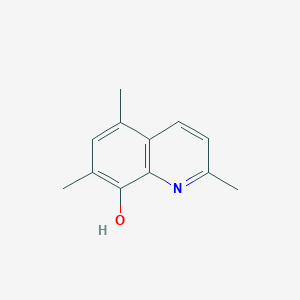

2,6-Dimethyl-1H-indole-3-carbaldehyde

Descripción general

Descripción

2,6-Dimethyl-1H-indole-3-carbaldehyde (DIMC) is a heterocyclic aldehyde that has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. DIMC has been identified as a promising compound for the synthesis of a variety of heterocyclic compounds, including indoles, quinolines, and pyridines. It has also been used in the synthesis of various biologically active compounds, such as chiral drugs, antibiotics, and anti-cancer agents. In addition, DIMC has been used as a building block for the synthesis of fluorescent probes and fluorescent dyes.

Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

Indoles, including "2,6-Dimethyl-1H-indole-3-carbaldehyde," are crucial in organic synthesis, with applications ranging from pharmaceuticals to agrochemicals. A comprehensive framework for classifying indole syntheses has been proposed, highlighting nine strategic approaches based on the bond formation in the indole ring. These methods facilitate the synthesis of diverse indole derivatives, underscoring the compound's importance in developing new chemical entities (Taber & Tirunahari, 2011).

Green Chemistry Applications

The compound's derivatives have been explored in green chemistry, demonstrating the versatility of indole structures in promoting sustainable chemical processes. Specifically, the role of deep eutectic solvents in organic synthesis underscores the potential of indole derivatives in enhancing reaction efficiencies while minimizing environmental impact (Ali, Chinnam, & Aswar, 2021).

Chemoprotective Properties

Indole derivatives exhibit chemoprotective properties, particularly in cancer research. For example, indole-3-carbinol and its derivatives have been studied for their roles in breast and prostate cancer prevention, highlighting the potential of indole-based compounds in therapeutic applications (Bradlow, 2008).

Hepatic Protection

The pharmacokinetics and protective effects of indole-3-carbinol and its major derivatives on chronic liver diseases have been extensively reviewed, demonstrating the compound's beneficial effects against various liver conditions. These findings underscore the therapeutic potential of indole derivatives in managing liver diseases (Wang et al., 2016).

Anticancer Activity

The structural diversity and therapeutic properties of indole alkaloids, synthetic dimers, and hybrids have been recognized for their potential antiproliferative effects on various cancers, both in vitro and in vivo. This area of research emphasizes the role of indole derivatives as valuable scaffolds for developing novel anticancer agents (Song et al., 2020).

Synthetic Methodologies

Recent advancements in synthetic methodologies have enabled the efficient creation of indole-based compounds, including those with potential chemoprotective and anticancer applications. These synthetic strategies are essential for exploring the full therapeutic potential of indole derivatives (Bonandi et al., 2020).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, including 1h-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

It is known that derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The downstream effects of these pathways would depend on the specific biological targets and their roles in cellular processes.

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Análisis Bioquímico

Biochemical Properties

2,6-Dimethyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aldehyde oxidases, which are involved in the oxidation of aldehydes to carboxylic acids . Additionally, it can undergo condensation reactions with nitromethane, forming nitrovinyl indole derivatives . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to exhibit antioxidant, antimicrobial, and anticancer activities . The compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . These effects demonstrate the compound’s potential in modulating cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. It can bind to various biomolecules, including enzymes and receptors. For instance, it has been shown to inhibit certain protein kinases, which play a role in cell signaling pathways . Additionally, the compound can undergo oxidation and reduction reactions, leading to the formation of biologically active derivatives . These mechanisms underline the compound’s ability to modulate biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can undergo oxidative degradation, leading to the formation of carboxylic acid derivatives . These temporal changes highlight the importance of considering the compound’s stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as antioxidant and antimicrobial activities . At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of the compound can lead to oxidative stress and cellular damage . These dosage-dependent effects emphasize the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde oxidases, leading to the formation of carboxylic acid derivatives . Additionally, the compound can participate in condensation reactions, forming biologically active derivatives . These metabolic pathways highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it can be transported across cell membranes by specific transporters, facilitating its distribution within different cellular compartments . These interactions highlight the importance of understanding the compound’s transport mechanisms in biological systems.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may exert its antioxidant effects . These localization patterns underscore the importance of subcellular targeting in modulating the compound’s biological activities.

Propiedades

IUPAC Name |

2,6-dimethyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-9-10(6-13)8(2)12-11(9)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUMCYGCXHWNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362888 | |

| Record name | 2,6-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728024-59-7 | |

| Record name | 2,6-Dimethyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728024-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)

![3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1300047.png)